2-Tert-butyl-5-(cyclopropylmethoxy)phenol
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Overview
Description
2-Tert-butyl-5-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O2. It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclopropylmethoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(cyclopropylmethoxy)phenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 2-tert-butylphenol with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(cyclopropylmethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butyl and cyclopropylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Alcohols or other reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
2-Tert-butyl-5-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is used in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-(cyclopropylmethoxy)phenol involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The tert-butyl and cyclopropylmethoxy groups may enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylphenol: Lacks the cyclopropylmethoxy group, making it less complex in structure.
5-Tert-butyl-2-hydroxybenzaldehyde: Contains an aldehyde group instead of the cyclopropylmethoxy group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups, providing different steric and electronic properties.
Uniqueness
2-Tert-butyl-5-(cyclopropylmethoxy)phenol is unique due to the presence of both tert-butyl and cyclopropylmethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-tert-butyl-5-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)12-7-6-11(8-13(12)15)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
InChI Key |
YKWYEJKUNJJXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OCC2CC2)O |
Origin of Product |
United States |
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